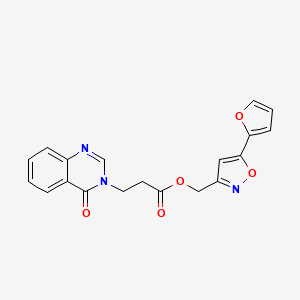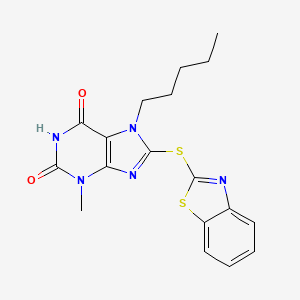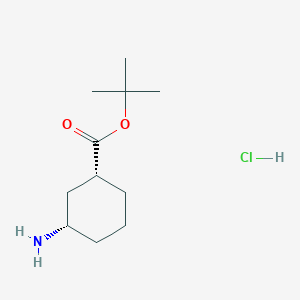![molecular formula C16H12BrN3O B2948424 4-bromo-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide CAS No. 1183648-15-8](/img/structure/B2948424.png)
4-bromo-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-bromo-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide is a useful research compound. Its molecular formula is C16H12BrN3O and its molecular weight is 342.196. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Luminescent Supramolecular Liquid Crystals
Researchers have explored compounds containing the 4-aryl-1H-pyrazole unit for their ability to self-assemble and exhibit luminescent properties. A study highlighted the synthesis of supramolecular liquid crystals that displayed columnar mesophases, which were luminescent in both solid and liquid crystalline states. This research suggests the potential application of similar compounds in the development of new materials for optoelectronic devices (Moyano et al., 2013).
Catalytic Activity in Cross-Coupling Reactions
Compounds with pyrazole moieties have been utilized as ligands in metal complexes to catalyze cross-coupling reactions. A study on bulky bis(pyrazolyl)palladium complexes demonstrated their efficiency in Suzuki–Miyaura cross-coupling reactions, indicating the potential of pyrazole-containing compounds in facilitating organic synthesis processes (Ocansey et al., 2018).
Anticancer Agents
There has been significant interest in pyrazoline derivatives for their anticancer activities. Research on N-(4-(1-Phenyl-5-aryl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)-4-substitutedbenzamide derivatives showed promising cytotoxic effects on various cancer cell lines without affecting normal cells. This suggests the potential of these compounds in developing new therapeutic agents for cancer treatment (Tok et al., 2020).
Antimicrobial Activity
Pyrazole derivatives have also been investigated for their antimicrobial properties. A study synthesized phenylpyrazoles and evaluated their antifungal and antibacterial activities. Certain compounds exhibited significant inhibitory effects against pathogens, indicating their potential as antimicrobial agents (Farag et al., 2008).
Coordination Complexes and Antioxidant Activity
Research into pyrazole-acetamide derivatives led to the synthesis of coordination complexes with metal ions like Co(II) and Cu(II). These complexes exhibited significant antioxidant activity, suggesting their potential use in developing antioxidant agents (Chkirate et al., 2019).
Mecanismo De Acción
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body .
Mode of Action
For instance, 4-bromopyrazole has been reported to inhibit oxidative phosphorylation, the ATP -32 P exchange reaction, and energy-dependent and independent calcium uptake .
Biochemical Pathways
Bromopyrazole derivatives have been shown to interact with various biochemical pathways, potentially affecting cellular energy production and calcium regulation .
Result of Action
Bromopyrazole derivatives have been reported to affect cellular energy production and calcium regulation, which could have various downstream effects on cellular function and homeostasis .
Propiedades
IUPAC Name |
4-bromo-N-[4-(1H-pyrazol-5-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrN3O/c17-13-5-1-12(2-6-13)16(21)19-14-7-3-11(4-8-14)15-9-10-18-20-15/h1-10H,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVJQDXKZXGNKFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=NN2)NC(=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(6-nitrobenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide](/img/structure/B2948341.png)
![N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-4-(thiophen-2-yl)benzamide](/img/structure/B2948342.png)

![N-cyclohexyl-1-((3-methylbenzyl)thio)-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2948345.png)

![3-{[(4-fluorophenyl)methyl]sulfanyl}-4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazole](/img/structure/B2948349.png)
![N-{4-[(2,6-DIMETHOXYPYRIMIDIN-4-YL)SULFAMOYL]PHENYL}-2,4-DIMETHOXYBENZAMIDE](/img/structure/B2948350.png)
![(Z)-2-Cyano-3-[4-(4-methoxyphenoxy)-3-nitrophenyl]-N-(1,3-thiazol-2-yl)prop-2-enamide](/img/structure/B2948353.png)
![[5-(propan-2-yl)-1,3-oxazol-2-yl]methanol](/img/structure/B2948355.png)

![(2,3-dimethoxyphenyl)(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2948358.png)
![methyl 2-(4-ethoxy-2-iminobenzo[d]thiazol-3(2H)-yl)acetate hydrobromide](/img/structure/B2948359.png)

![3-(4-isobutyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-(4-methylbenzyl)propanamide](/img/structure/B2948364.png)
